乙苯肾上腺素杂质 D

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

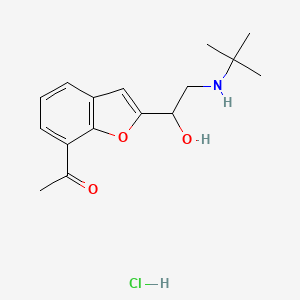

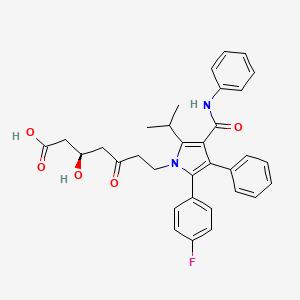

Etilefrine Impurity D, also known as 2-(Benzylethylamino)-1-(3-hydroxyphenyl)ethanone or benzyletilefrone, is a chemical compound with the molecular formula C17H19NO2 . It is an impurity of Etilefrin, a sympathomimetic drug that increases the pulse rate, cardiac output, stroke volume, central venous pressure, and mean arterial pressure of healthy individuals .

Molecular Structure Analysis

The molecular structure of Etilefrine Impurity D includes a benzyl group, an ethylamino group, and a 3-hydroxyphenyl group . The InChI string representation of its structure isInChI=1/C8H11NO2/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,8,10-11H,5,9H2 .

科学研究应用

乙苯肾上腺素预防血管迷走性晕厥

- 研究背景:由于乙苯肾上腺素具有 α 受体激动剂和强效血管收缩作用,因此假设它可以通过减少静脉池血或抵消反射性小动脉血管扩张来预防血管迷走性晕厥。一项多中心、安慰剂对照研究评估了其在血管迷走性晕厥长期管理中的疗效。

- 研究结果:该研究发现,口服乙苯肾上腺素在预防血管迷走性晕厥的自发发作方面并不优于安慰剂,这凸显了对血管迷走性晕厥患者进行疗法评估时对照试验的重要性 (Raviele 等人,1999)。

大鼠口腔给药后的吸收行为

- 研究背景:考虑到口服和肠胃外给药形式的缺点,研究了盐酸乙苯肾上腺素 (ET-HCl) 的口腔给药作为常规给药途径的替代方案。该研究考察了 ET-HCl 通过不同给药方法在大鼠中的吸收特征。

- 研究结果:该研究表明,与胃内给药相比,口腔给药提供了更好的生物利用度,表明其是 ET-HCl 给药的可行方法 (Onishi 和 Sakata,2018)。

乙苯肾上腺素塑料膜电极的开发

- 研究背景:本研究重点是开发盐酸乙苯肾上腺素 (EfCl) 选择性 PVC 膜电极。目的是创建对 EfCl 具有良好选择性的电极,用于分析应用。

- 研究结果:这些电极在特定浓度范围内表现出接近能斯特响应,并且对 EfCl 表现出良好的选择性,而对各种物质没有选择性,证明可用于测定纯溶液和药物制剂中的 EfCl (Shoukry 等人,1996)。

用于测定乙苯肾上腺素的光谱和理论研究

- 研究背景:本研究旨在开发一种分光光度法,用于测定药物制剂和人血浆中的盐酸乙苯肾上腺素 (ET)。

- 研究结果:所开发的方法显示出良好的线性、灵敏度和准确性,表明其在简单分析实验室中用于测定各种制剂和生物样品中的 ET 具有实用性 (Defrawy 和 Saber,2017)。

乙苯肾上腺素对映异构体的不对称合成

- 研究背景:本研究涉及乙苯肾上腺素的对映选择性氢化以产生其对映异构体。该研究旨在调查这些对映异构体在动物实验中的功效。

- 研究结果:该研究得出的结论是,乙苯肾上腺素的 (R)(-)-对映异构体更有效,表明其在特定治疗背景下使用具有潜在意义 (Knorr 等人,1985)。

作用机制

Biochemical Pathways

This pathway plays a key role in the body’s response to stress, increasing heart rate, and blood pressure .

Pharmacokinetics

Etilefrine, the parent compound, is known to have a large volume of distribution and a predominant half-life of 2 hours

Result of Action

The result of Etilefrine Impurity D’s action would be an increase in blood pressure due to its vasoconstrictor effects . This makes it potentially useful in treating conditions like orthostatic hypotension . .

Action Environment

The action environment of Etilefrine Impurity D is likely to be influenced by various factors such as the patient’s overall health, other medications they may be taking, and their individual physiological response to the drug. For instance, the therapeutic efficacy of Etilefrine can be decreased when used in combination with certain drugs like Acebutolol . It’s plausible that similar interactions could occur with Etilefrine Impurity D, but more research is needed to confirm this.

生化分析

Biochemical Properties

Etilefrine Impurity D plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to interact with adrenergic receptors, particularly the alpha and beta receptors, similar to Etilefrine. These interactions can lead to the activation of signaling pathways that regulate cardiovascular functions. The nature of these interactions involves binding to the receptor sites, which triggers a cascade of intracellular events leading to physiological responses .

Cellular Effects

Etilefrine Impurity D affects various types of cells and cellular processes. In cardiovascular cells, it can influence cell function by modulating cell signaling pathways, such as the adrenergic signaling pathway. This modulation can lead to changes in gene expression and cellular metabolism, resulting in increased cardiac output and blood pressure. Additionally, Etilefrine Impurity D may affect endothelial cells by promoting vasoconstriction, which is crucial for maintaining blood pressure .

Molecular Mechanism

The molecular mechanism of Etilefrine Impurity D involves its binding interactions with adrenergic receptors. Upon binding to these receptors, it activates G-proteins, which in turn activate adenylate cyclase. This leads to an increase in cyclic AMP (cAMP) levels, resulting in the activation of protein kinase A (PKA). PKA then phosphorylates various target proteins, leading to changes in cellular functions such as increased heart rate and contractility. Additionally, Etilefrine Impurity D may inhibit or activate specific enzymes involved in metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Etilefrine Impurity D can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Etilefrine Impurity D is relatively stable under controlled conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to Etilefrine Impurity D in in vitro or in vivo studies has shown potential alterations in cellular functions, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of Etilefrine Impurity D vary with different dosages in animal models. At low doses, it may exhibit minimal physiological effects, while at higher doses, it can cause significant changes in cardiovascular functions, such as increased heart rate and blood pressure. Toxic or adverse effects have been observed at high doses, including potential cardiotoxicity and hypertension. These threshold effects highlight the importance of dosage regulation in therapeutic applications .

Metabolic Pathways

Etilefrine Impurity D is involved in various metabolic pathways, including its metabolism by cytochrome P450 enzymes. These enzymes facilitate the oxidation of Etilefrine Impurity D, leading to the formation of metabolites that are further conjugated and excreted. The compound may also interact with cofactors such as NADPH, which are essential for its metabolic conversion. These interactions can affect metabolic flux and alter metabolite levels in the body .

Transport and Distribution

Etilefrine Impurity D is transported and distributed within cells and tissues through specific transporters and binding proteins. It can cross cell membranes via passive diffusion or active transport mechanisms. Once inside the cells, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of Etilefrine Impurity D within tissues is crucial for its pharmacological effects, as it determines the concentration of the compound at target sites .

Subcellular Localization

The subcellular localization of Etilefrine Impurity D is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins. These interactions can modulate the compound’s activity and influence cellular processes such as energy production and protein synthesis .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Etilefrine Impurity D involves the conversion of 3,4-dihydroxyphenylacetone to 3,4-dihydroxyphenyl-2-propanone, followed by the reaction of the latter with ethylamine.", "Starting Materials": [ "3,4-dihydroxyphenylacetone", "Ethylamine", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Reduction of 3,4-dihydroxyphenylacetone with sodium borohydride in methanol to obtain 3,4-dihydroxyphenyl-2-propanone", "Step 2: Reaction of 3,4-dihydroxyphenyl-2-propanone with ethylamine in methanol and hydrochloric acid to form the intermediate", "Step 3: Treatment of the intermediate with sodium hydroxide and water to obtain Etilefrine Impurity D" ] } | |

CAS 编号 |

42146-10-1 |

分子式 |

C17H19NO2 |

分子量 |

269.34 g/mol |

IUPAC 名称 |

2-[benzyl(ethyl)amino]-1-(3-hydroxyphenyl)ethanone |

InChI |

InChI=1S/C17H19NO2/c1-2-18(12-14-7-4-3-5-8-14)13-17(20)15-9-6-10-16(19)11-15/h3-11,19H,2,12-13H2,1H3 |

InChI 键 |

BBEZNAJZTFTHOG-UHFFFAOYSA-N |

规范 SMILES |

CCN(CC1=CC=CC=C1)CC(=O)C2=CC(=CC=C2)O |

外观 |

Solid powder |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

同义词 |

2-(benzyl(ethyl)amino)-1-(3-hydroxyphenyl)ethanone |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium;iodide](/img/structure/B601611.png)

![Ethyl 2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoate](/img/structure/B601623.png)